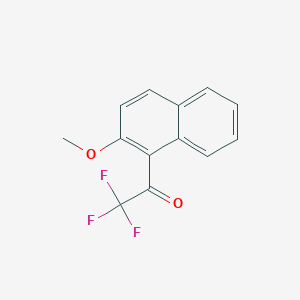

2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone

CAS No.: 169295-61-8

Cat. No.: VC11658749

Molecular Formula: C13H9F3O2

Molecular Weight: 254.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 169295-61-8 |

|---|---|

| Molecular Formula | C13H9F3O2 |

| Molecular Weight | 254.20 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethanone |

| Standard InChI | InChI=1S/C13H9F3O2/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)12(17)13(14,15)16/h2-7H,1H3 |

| Standard InChI Key | LHOAIZGFUJEBKO-UHFFFAOYSA-N |

| SMILES | COC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F |

| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F |

Introduction

2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone is a synthetic organic compound that has garnered significant attention in various fields of research due to its unique structural properties. This compound is characterized by the presence of a trifluoromethyl group and a methoxynaphthyl functional group, which contribute to its potential applications in medicinal chemistry and materials science.

Synthesis and Reactions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone typically involves multiple steps, often starting with the preparation of the methoxynaphthalene precursor. The trifluoromethyl group can be introduced through various fluorination methods, and the carbonyl group is formed via oxidation or other carbonylation reactions.

Applications and Research Findings

This compound is of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it valuable in drug design. Additionally, its unique structural features make it a candidate for materials science applications.

Suppliers and Availability

2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone is available from several suppliers, including VWR and Anichem LLC, with purity levels typically above 95% . The compound is primarily used for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume